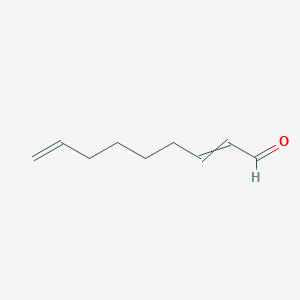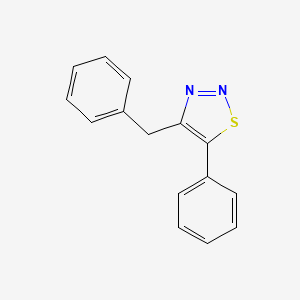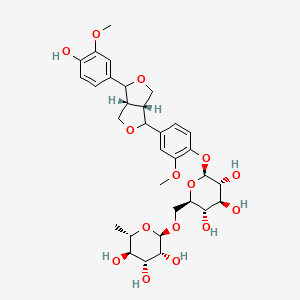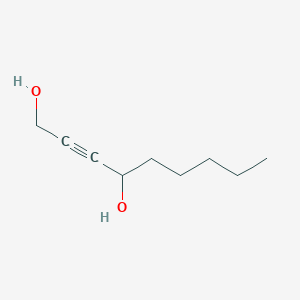
Non-2-yne-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Non-2-yne-1,4-diol, also known as 2-butyn-1,4-diol, is an organic compound with the molecular formula C₄H₆O₂. It is a colorless, hygroscopic solid that is soluble in water and polar organic solvents. This compound is significant in various chemical processes and industrial applications due to its unique structure, which includes both an alkyne and two hydroxyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Non-2-yne-1,4-diol can be synthesized through the Reppe synthesis, where formaldehyde and acetylene are the reactants. The reaction typically occurs in the presence of a copper-bismuth catalyst at temperatures ranging from 90°C to 150°C and pressures from 1 to 20 bar .
Industrial Production Methods
The industrial production of this compound involves similar conditions as the laboratory synthesis but on a larger scale. The use of copper-bismuth catalysts coated on an inert material is common to ensure high yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Non-2-yne-1,4-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form mucochloric acid when reacted with chlorine and hydrochloric acid.
Reduction: Hydrogenation of this compound can produce 1,4-butanediol and 2-butene-1,4-diol.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Chlorine and hydrochloric acid are used to oxidize this compound to mucochloric acid.
Reduction: Hydrogen gas in the presence of a suitable catalyst, such as palladium, is used for hydrogenation.
Major Products
Mucochloric Acid: Formed through oxidation.
1,4-Butanediol and 2-Butene-1,4-diol: Formed through hydrogenation.
Wissenschaftliche Forschungsanwendungen
Non-2-yne-1,4-diol has several applications in scientific research and industry:
Wirkmechanismus
The mechanism of action of Non-2-yne-1,4-diol involves its ability to participate in various chemical reactions due to the presence of both alkyne and hydroxyl functional groups. The hydroxyl groups can form hydrogen bonds, making the compound highly reactive in substitution and oxidation reactions. The alkyne group allows for hydrogenation and other addition reactions, making it a versatile intermediate in chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Butanediol: Similar in structure but lacks the alkyne group.
2-Butene-1,4-diol: Similar but contains a double bond instead of a triple bond.
1,4-Dihydroxy-2-butyne: Another name for Non-2-yne-1,4-diol.
Uniqueness
This compound is unique due to its combination of an alkyne and two hydroxyl groups, which allows it to participate in a wide range of chemical reactions. This makes it a valuable intermediate in the synthesis of various industrial and pharmaceutical compounds .
Eigenschaften
CAS-Nummer |
98262-70-5 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
non-2-yne-1,4-diol |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-6-9(11)7-5-8-10/h9-11H,2-4,6,8H2,1H3 |
InChI-Schlüssel |
YLEIGAZAABEZHV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C#CCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



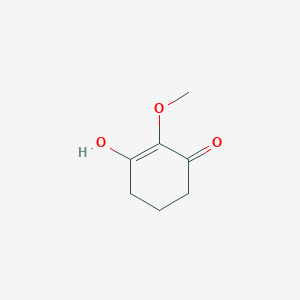
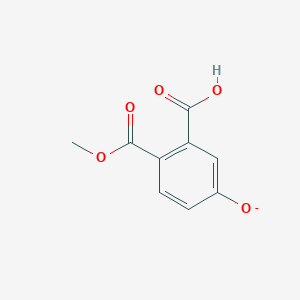
![Cyclopentyl(phenyl)[2-(piperidin-1-yl)ethyl]silanol](/img/structure/B14331089.png)


![Methyl 4-[(propan-2-yl)sulfanyl]butanoate](/img/structure/B14331109.png)

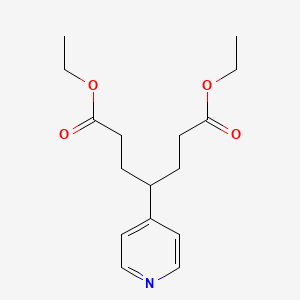
![9-(Propan-2-yl)-10-sulfanylidenedihydro-2H,6H-10lambda~5~-[1,3,2]diazaphosphinino[2,1-b][1,3,2]oxazaphosphinine-6,8(7H,9H,10H)-dione](/img/structure/B14331129.png)
